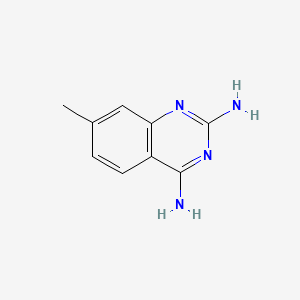
7-methylquinazoline-2,4-diamine
Overview
Description
7-Methylquinazoline-2,4-diamine is a heterocyclic organic compound with the molecular formula C9H10N4. It is a derivative of quinazoline, characterized by the presence of two amino groups at positions 2 and 4, and a methyl group at position 7 on the quinazoline ring.
Mechanism of Action
Target of Action
The primary target of 7-methylquinazoline-2,4-diamine is the protozoan parasite Leishmania donovani , which is the causative agent of visceral leishmaniasis . This compound has shown potent in vitro antileishmanial activity .
Mode of Action
It is known that quinazoline-2,4-diamines with aromatic substituents at both n2 and n4 positions exhibit potent in vitro antileishmanial activity . The compound’s interaction with its target leads to a decrease in the viability of the Leishmania parasites .
Biochemical Pathways
It is known that quinazolines can affect a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antimalarial, anti-hiv, antiviral, and antituberculosis characteristics .
Pharmacokinetics
In a study of similar compounds, it was found that n4-benzyl-n2-(4-chlorobenzyl)quinazoline-2,4-diamine displayed a longer plasma half-life and a greater area under the curve than n2-benzyl-n4-isopropylquinazoline-2,4-diamine . These properties could potentially influence the bioavailability of this compound.
Result of Action
The result of the action of this compound is a decrease in the viability of Leishmania parasites, leading to a potential therapeutic effect against visceral leishmaniasis .
Biochemical Analysis
Biochemical Properties
7-Methylquinazoline-2,4-diamine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as dihydrofolate reductase, which is essential for DNA synthesis and cell division. By inhibiting this enzyme, this compound can disrupt the proliferation of rapidly dividing cells, such as cancer cells and parasites .
Additionally, this compound interacts with various proteins involved in cell signaling pathways. For example, it has been found to bind to and inhibit the activity of protein kinases, which play a critical role in regulating cell growth and survival. This interaction can lead to the suppression of abnormal cell growth and the induction of apoptosis in cancer cells .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases .
Furthermore, this compound can alter gene expression by inhibiting transcription factors that regulate the expression of genes involved in cell proliferation and survival. This inhibition can lead to the downregulation of oncogenes and the upregulation of tumor suppressor genes, thereby suppressing tumor growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. This compound binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of thymidylate, an essential precursor for DNA synthesis, leading to cell cycle arrest and apoptosis .
In addition to enzyme inhibition, this compound can also interact with DNA and RNA, causing structural changes that interfere with transcription and translation. These interactions can result in the inhibition of protein synthesis and the induction of DNA damage, further contributing to the compound’s cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound is relatively stable under ambient conditions but can degrade over time when exposed to high temperatures or acidic environments .
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. Prolonged treatment with this compound can lead to the development of resistance in cancer cells, necessitating the use of combination therapies to maintain its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and significant therapeutic effects, particularly in the treatment of parasitic infections and cancer . At higher doses, this compound can cause adverse effects, including hepatotoxicity, nephrotoxicity, and myelosuppression .
Threshold effects have been observed in studies where the therapeutic window of this compound was determined. The optimal dosage range for achieving therapeutic efficacy while minimizing toxicity has been identified, providing valuable information for the development of safe and effective treatment protocols .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the solubility and excretion of this compound, facilitating its elimination from the body.
Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in nucleotide synthesis and energy production. This inhibition can lead to alterations in metabolite levels and disrupt cellular homeostasis, contributing to the compound’s cytotoxic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation.
The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters. Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it interacts with DNA and RNA to exert its cytotoxic effects .
Additionally, this compound can be directed to mitochondria, where it disrupts mitochondrial function and induces apoptosis. The subcellular localization of this compound is essential for its ability to modulate cellular processes and achieve its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methylquinazoline-2,4-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with formamide under acidic conditions, followed by methylation at the 7-position using methyl iodide . Another approach involves the use of N-arylamidines and isonitriles via palladium-catalyzed intramolecular aryl C-H amidination .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino groups to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce a variety of N-substituted quinazoline derivatives .
Scientific Research Applications
7-Methylquinazoline-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antileishmanial activity and potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, including dyes and organic semiconductors.
Comparison with Similar Compounds
Quinazoline-2,4-diamine: Lacks the methyl group at position 7, which can affect its biological activity and chemical reactivity.
2,4-Diaminoquinazoline: Another derivative with different substitution patterns that can lead to varied applications and properties.
Uniqueness: 7-Methylquinazoline-2,4-diamine is unique due to the presence of the methyl group at position 7, which can influence its electronic properties and steric interactions. This modification can enhance its binding affinity to certain biological targets and improve its overall efficacy in various applications .
Properties
IUPAC Name |
7-methylquinazoline-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3,(H4,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDXJVZWJQHECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181501 | |
| Record name | 2,4-Quinazolinediamine, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27018-16-2 | |
| Record name | 7-Methyl-2,4-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27018-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Quinazolinediamine, 7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


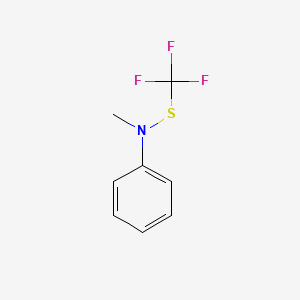


![2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid](/img/structure/B3022752.png)
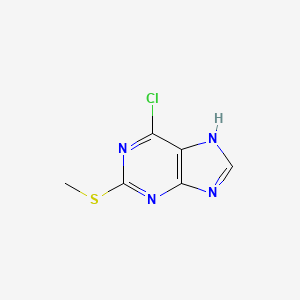

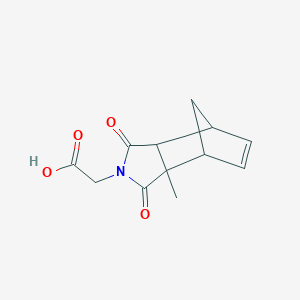
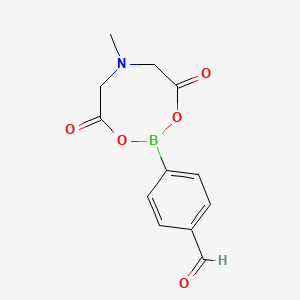
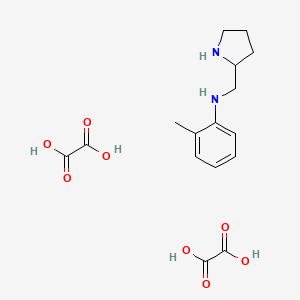
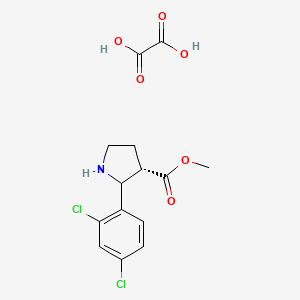
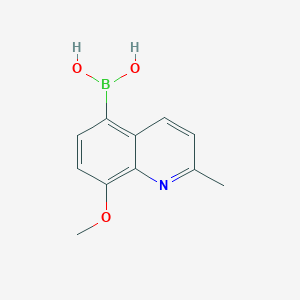
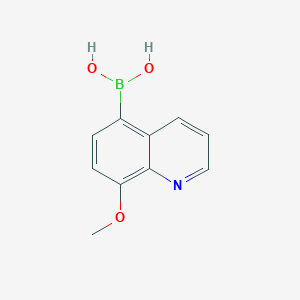
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022768.png)
![7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride](/img/structure/B3022769.png)
